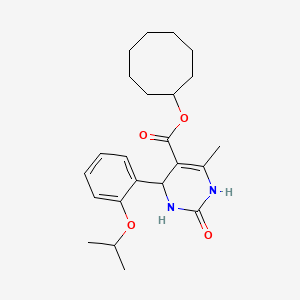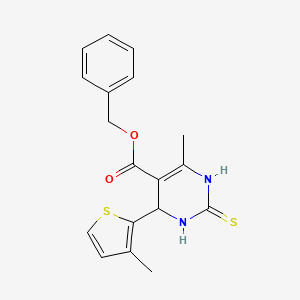![molecular formula C16H16Cl2O3 B5214398 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is a chemical compound that is commonly referred to as bisoprolol. It is a beta-blocker that is used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the beta receptors in the heart, which reduces the heart rate and the force of the heart's contractions. This leads to a decrease in blood pressure and an improvement in the symptoms associated with heart failure and angina.
作用机制
Bisoprolol works by blocking the beta receptors in the heart, which reduces the heart rate and the force of the heart's contractions. This leads to a decrease in blood pressure and an improvement in the symptoms associated with heart failure and angina. Bisoprolol also has anti-arrhythmic properties, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects on the body. It can reduce the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure. Bisoprolol can also reduce the levels of angiotensin II, which is a hormone that constricts blood vessels and increases blood pressure. Additionally, bisoprolol can improve the function of the endothelium, which is the inner lining of blood vessels.
实验室实验的优点和局限性
Bisoprolol has a number of advantages for use in lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well-understood. Bisoprolol is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Bisoprolol can have off-target effects on other beta receptors in the body, which can complicate the interpretation of results. Additionally, bisoprolol can have variable effects depending on the individual patient, which can make it difficult to generalize results.
未来方向
There are a number of future directions for research on bisoprolol. One area of interest is the use of bisoprolol in combination with other drugs for the treatment of heart failure and hypertension. Another area of interest is the development of new beta-blockers that have improved selectivity and fewer off-target effects. Additionally, there is interest in studying the effects of bisoprolol on other physiological systems, such as the immune system and the nervous system.
合成方法
Bisoprolol can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process starts with the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)-1,2-epoxypropane. This intermediate is then reacted with 1,4-dichloro-2-butene to form 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]butane. Finally, this compound is converted to bisoprolol through a series of reactions that involve the addition of various chemical reagents.
科学研究应用
Bisoprolol has been extensively studied for its use in the treatment of heart failure and hypertension. It has been shown to be effective in reducing the symptoms associated with these conditions and improving the quality of life of patients. Bisoprolol has also been studied for its use in the prevention of cardiovascular events in patients with a history of heart attack or stroke.
属性
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-14-5-2-3-6-15(14)20-9-4-10-21-16-11-12(17)7-8-13(16)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSCEJNMOPUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)

![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)
![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)


![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)

![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)